2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide 2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13417670
InChI: InChI=1S/C11H15N3O/c12-7-11(15)14(10-4-5-10)8-9-3-1-2-6-13-9/h1-3,6,10H,4-5,7-8,12H2
SMILES: C1CC1N(CC2=CC=CC=N2)C(=O)CN
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide

CAS No.:

Cat. No.: VC13417670

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide -

Specification

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name 2-amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide
Standard InChI InChI=1S/C11H15N3O/c12-7-11(15)14(10-4-5-10)8-9-3-1-2-6-13-9/h1-3,6,10H,4-5,7-8,12H2
Standard InChI Key MUKQBMUXAKRJGB-UHFFFAOYSA-N
SMILES C1CC1N(CC2=CC=CC=N2)C(=O)CN
Canonical SMILES C1CC1N(CC2=CC=CC=N2)C(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central acetamide backbone (CH3CONH–) with two substituents on the nitrogen atom:

  • Cyclopropyl group: A three-membered hydrocarbon ring known for its angular strain and unique electronic properties.

  • Pyridin-2-ylmethyl group: A methyl-linked pyridine ring with nitrogen at the 2-position, contributing aromaticity and hydrogen-bonding capabilities.

The molecular formula is C11H14N3O, with a calculated molecular weight of 204.25 g/mol. Key structural features include:

  • Amide functional group: Facilitates hydrogen bonding and interaction with biological targets.

  • Chiral centers: The cyclopropane and pyridine substituents may introduce stereochemical complexity, though specific configurations require further study.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₄N₃O
Molecular Weight204.25 g/mol
IUPAC Name2-Amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide
Solubility (Predicted)Moderate in polar solvents (e.g., DMSO)
LogP (Octanol-Water)~1.2 (indicating moderate lipophilicity)

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous amides exhibit characteristic spectral signatures:

  • ¹H NMR: Peaks between δ 1.0–1.5 ppm (cyclopropane protons), δ 2.8–3.5 ppm (amide NH and CH2 groups), and δ 7.0–8.5 ppm (pyridine aromatic protons) .

  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N–H).

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of the acetamide core:

  • Amide bond formation: Coupling 2-aminoacetic acid with cyclopropylamine and pyridin-2-ylmethanol derivatives.

  • Reductive amination: Introducing the cyclopropyl and pyridinylmethyl groups via intermediates .

Stepwise Synthesis

A plausible route, adapted from related protocols :

  • Protection of 2-aminoacetic acid: Use tert-butoxycarbonyl (Boc) to protect the amine group.

  • Double alkylation: React Boc-protected glycine with cyclopropyl bromide and pyridin-2-ylmethyl chloride under basic conditions.

  • Deprotection: Remove the Boc group using trifluoroacetic acid (TFA) to yield the target compound.

Table 2: Key Synthetic Steps

StepReagents/ConditionsYieldPurpose
1Boc₂O, NaOH, THF85%Amine protection
2K2CO3, DMF, 60°C65%N-alkylation
3TFA/DCM (1:1), rt90%Boc deprotection

Reactivity and Functionalization

Amide Bond Reactivity

The acetamide group participates in:

  • Hydrolysis: Under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

  • Nucleophilic substitution: Chloroacetamide analogs undergo substitution with azide or thiol nucleophiles.

Cyclopropane Ring Modifications

The strained cyclopropane ring can engage in:

  • Ring-opening reactions: With electrophiles (e.g., halogens) to form dihalogenated products.

  • [2+2] Cycloadditions: With alkenes under UV light, though steric hindrance may limit reactivity.

Analog StructureTargetActivity (IC₅₀/MIC)Source
N-Cyclopropyl-2-chloroacetamideBacterial membranesMIC = 8 µg/mL
Pyridin-3-ylmethyl derivativesTyrosine kinasesIC₅₀ = 45 nM

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric replacement: Substituting the pyridin-2-yl group with thiazole or imidazole to enhance solubility.

  • Prodrug design: Esterification of the amide group to improve bioavailability.

Toxicity and ADME Profiling

Predicted properties using in silico tools:

  • CYP450 inhibition: Moderate interaction with CYP3A4 (risk of drug-drug interactions).

  • hERG inhibition: Low risk (cardiotoxicity score: 0.23).

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